4-[(2-chlorophenyl)sulfamoyl]benzoic Acid basic properties
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid basic properties
An In-Depth Technical Guide to the Acid-Base Properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the fundamental acid-base properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid (PubChem CID: 2342019). As a molecule possessing two distinct ionizable groups—a carboxylic acid and a sulfonamide—its ionization behavior is critical to its physicochemical profile and, consequently, its potential utility in drug development. This document elucidates the theoretical underpinnings of its acidity, presents detailed, field-proven protocols for the experimental determination of its pKa values, and discusses the profound implications of these properties on pharmacokinetic behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this compound's characteristics.
Molecular Overview and Structural Context
4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a multifuctional organic compound with the molecular formula C₁₃H₁₀ClNO₄S.[1][2] Its structure is characterized by a benzoic acid core, to which a sulfamoyl linker is attached at the para position. This linker, in turn, is N-substituted with a 2-chlorophenyl group.
Key Structural and Chemical Identifiers:
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-[(2-chlorophenyl)sulfamoyl]benzoic acid | [1] |
| CAS Number | 380431-08-3 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₄S | [1][2] |
| Molecular Weight | 311.74 g/mol | [2] |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |[2] |
The presence of two ionizable protons, one on the carboxylic acid group and one on the sulfonamide nitrogen, defines the molecule's acid-base chemistry. Understanding the respective dissociation constants (pKa) of these groups is paramount for predicting its solubility, absorption, and interaction with biological targets at physiological pH.[3]
Theoretical Physicochemical Profile: An Analysis of Ionizable Groups
The overall acidity of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a composite of the electronic effects exerted by its constituent parts. A predictive analysis based on the pKa of parent structures provides a strong theoretical foundation for experimental work.
The Carboxylic Acid Moiety (Predicted pKa₁)
The parent molecule, benzoic acid, is a weak acid with a pKa of approximately 4.2.[4][5][6] The acidity of a substituted benzoic acid is highly dependent on the electronic nature of the substituents on the aromatic ring.[7] In this case, the para-substituent is the (2-chlorophenyl)sulfamoyl group, -SO₂NH(C₆H₄Cl).
The sulfonyl portion (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This group pulls electron density away from the benzoic acid ring via induction and resonance, which stabilizes the resulting carboxylate anion upon deprotonation.[7][8] This stabilization of the conjugate base leads to a stronger acid. Therefore, it is predicted that the pKa of the carboxylic acid group (pKa₁) in the target molecule will be lower (more acidic) than 4.2 .
The Sulfonamide Moiety (Predicted pKa₂)
The sulfonamide group (-SO₂NH-) itself contains an acidic proton on the nitrogen atom.[9] The strong electron-withdrawing sulfonyl group significantly increases the acidity of this N-H bond compared to a typical amine. For reference, the pKa of the N-H proton in unsubstituted benzenesulfonamide is approximately 10.
Furthermore, the nitrogen atom is attached to a 2-chlorophenyl group. The chlorine atom is an electron-withdrawing substituent, which will further pull electron density away from the nitrogen, further stabilizing the sulfonamide anion and increasing its acidity. Consequently, the pKa of the sulfonamide proton (pKa₂) is expected to be lower than that of a simple alkyl- or phenyl-sulfonamide.
Predicted Ionization Pathway
Based on the analysis above, the molecule will undergo a two-step deprotonation. The more acidic carboxylic acid proton will dissociate first, followed by the less acidic sulfonamide proton at a higher pH.
Caption: Standard workflow for pKa determination via potentiometric titration.
-
Apparatus & Reagents:
-
Calibrated pH meter with a combination glass electrode. [10] * Automated titrator or manual burette (Class A).
-
Stir plate and magnetic stir bar.
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions.
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0.15 M KCl solution (to maintain constant ionic strength). [11] * High-purity water and an appropriate co-solvent (e.g., methanol or DMSO) if solubility is low.
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Nitrogen gas source.
-
-
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). [11] 2. Sample Preparation: Accurately weigh and dissolve the analyte in a known volume of water (or a co-solvent/water mixture) to a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M. [3] 3. Inert Atmosphere: Place the sample beaker on the stir plate, add the stir bar, and immerse the pH electrode. Purge the solution with a gentle stream of nitrogen for 5-10 minutes to expel dissolved CO₂, which can interfere with the titration. [3][11]Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration:
-
If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure both ionizable groups are fully protonated.
-
Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).
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After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
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The pKa values correspond to the pH at the half-equivalence points. These can be precisely located by finding the peaks in the first derivative plot (ΔpH/ΔV) or the zero-crossings in the second derivative plot (Δ²pH/ΔV²). [12]The first buffer region will yield pKa₁, and the second will yield pKa₂.
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-
Method 2: UV-Vis Spectrophotometry
This method is applicable if the analyte's chromophore is near an ionizable group, causing the UV-Vis absorbance spectrum to change as a function of pH. [13][14]It is a powerful orthogonal technique that requires less sample than titration. [14]
-
Apparatus & Reagents:
-
Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Matched quartz cuvettes.
-
Calibrated pH meter.
-
A series of buffers covering a wide pH range (e.g., universal Britton-Robinson buffer or individual buffers from pH 2 to 12). [15] * A concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol). [14]
-
-
Procedure:
-
Prepare Buffer Series: Prepare a set of buffers with accurately known pH values, spanning the range of interest (e.g., every 0.5 pH units from 2 to 12).
-
Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the analyte stock solution to a known volume of the buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law, and the co-solvent concentration should be kept low and constant (e.g., <1% v/v) to minimize its effect on pKa. [15] 3. Spectral Acquisition:
-
Record a baseline spectrum using a cuvette containing only the buffer.
-
Record the full UV-Vis spectrum (e.g., 200-450 nm) of the analyte in each buffer solution.
-
-
Data Analysis:
-
Overlay all the acquired spectra. Identify one or more wavelengths where the absorbance changes significantly with pH. The presence of an isosbestic point—a wavelength where the absorbance remains constant for all species—is a strong indicator of a simple two-species equilibrium. [16] * Plot the absorbance at the chosen wavelength(s) against the pH of the buffer.
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The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. [15]This can be determined by fitting the data to the Henderson-Hasselbalch equation.
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Conclusion
4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a dibasic acid whose ionization behavior is governed by two distinct functional groups: a carboxylic acid and a sulfonamide. Theoretical analysis predicts a two-step deprotonation, with the carboxylic acid (pKa₁ < 4.2) being significantly more acidic than the sulfonamide (pKa₂ ~ 9-10). These pKa values are critical determinants of the molecule's solubility, membrane permeability, and overall suitability as a drug candidate. The robust experimental protocols detailed in this guide, namely potentiometric titration and UV-Vis spectrophotometry, provide a validated framework for the precise and accurate determination of these essential physicochemical parameters, enabling informed decision-making in research and pharmaceutical development.
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